molecular formula C18H19N3O3 B3142777 2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-92-0

2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B3142777
CAS No.: 512190-92-0
M. Wt: 325.4 g/mol
InChI Key: JBJUOQGLWLRTET-UHFFFAOYSA-N
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Description

2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a phenyl group, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one include other imidazole derivatives with different substituents on the imidazole ring. Examples include:

  • 2-Amino-5-methylphenol
  • 5-Amino-pyrazoles

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS Number: 512190-92-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O3C_{18}H_{22}N_2O_3, with a molecular weight of 314.38 g/mol. The structure features an imidazole ring substituted with a dimethoxyphenylmethyl group and a phenyl group.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of imidazole compounds, including this compound.

Key Findings:

  • The compound exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL for related derivatives .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
Compound 7b0.22Staphylococcus aureus
Compound 7b0.25Escherichia coli

2. Anticancer Activity

The anticancer potential of the compound has been investigated in various cancer cell lines. Its derivatives have shown promising results in inhibiting tumor growth.

Key Findings:

  • In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). IC50 values ranged from 1.88 μM to 42.30 μM depending on the specific derivative tested .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Compound Tested
MCF71.88Derivative A
NCI-H4604.21Derivative B
HepG217.82Derivative C

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects.

Key Findings:

  • Studies suggest that imidazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

A notable study conducted by Wei et al. focused on the synthesis and biological evaluation of various imidazole derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) which indicated that modifications on the phenyl ring significantly enhanced biological activity against cancer cell lines .

Properties

IUPAC Name

2-amino-4-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-14-9-8-12(10-15(14)24-2)11-18(13-6-4-3-5-7-13)16(22)20-17(19)21-18/h3-10H,11H2,1-2H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJUOQGLWLRTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 2
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 3
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 4
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 5
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 6
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

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